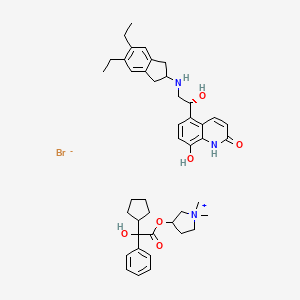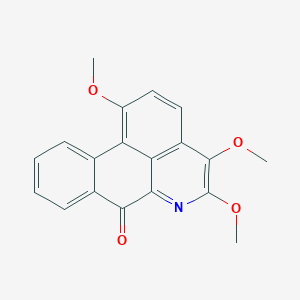
Artabonatine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artabonatine C is a natural product found in Artabotrys hexapetalus with data available.
科学的研究の応用
Alkaloid Structure and Cytotoxic Activity
Artabonatine C, isolated from Artabotrys uncinatus, is part of a novel class of alpha, beta-butenolide alkaloids. Alongside other novel alkaloids such as artabonatine D and E, it has been structurally identified using NMR and mass spectral data. Some of these alkaloids, including atherospermidine and squamolone, have shown cytotoxicity against hepatocarcinoma cancer cell lines, indicating potential therapeutic applications in cancer treatment (Hsieh et al., 2001).
Synthetic Studies of Aporphine Alkaloids
In exploring the bioactivities of 7-oxygenated aporphines, synthetic methods have been established, which are crucial for investigating their potential medical applications. The synthesis involves diastereoselective reductive acid-mediated cyclization followed by palladium-catalyzed ortho-arylations. This methodology has led to the preparation of various alkaloids, including revisions of artabonatine A to its syn-isomer, highlighting the importance of stereochemistry in these compounds (Ku & Cuny, 2015).
Artabotrys Genus and Bioactive Compounds
Research on Artabotrys hexapetalus, a plant related to artabonatine C, shows the presence of various bioactive compounds like alkaloids, terpenoids, and flavonoids. These compounds contribute to the plant's therapeutic properties, suggesting the potential for broader medicinal applications across the Artabotrys genus (Puri, 2020).
特性
製品名 |
Artabonatine C |
|---|---|
分子式 |
C19H15NO4 |
分子量 |
321.3 g/mol |
IUPAC名 |
11,12,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C19H15NO4/c1-22-13-9-8-12-15-14(13)10-6-4-5-7-11(10)17(21)16(15)20-19(24-3)18(12)23-2/h4-9H,1-3H3 |
InChIキー |
PIFALCMETVNRGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3=CC=CC=C3C(=O)C4=NC(=C(C(=C24)C=C1)OC)OC |
同義語 |
artabonatine C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



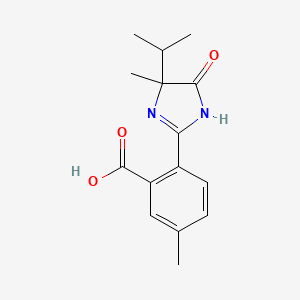
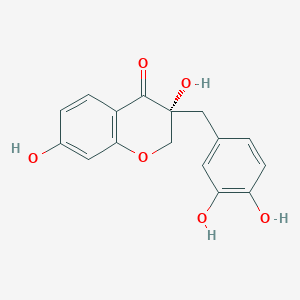
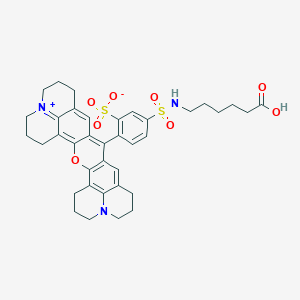
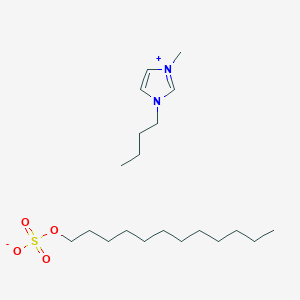
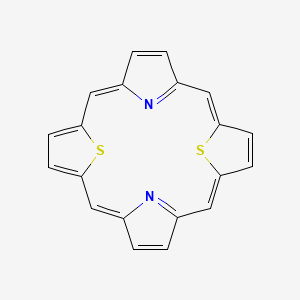
![(3E,5E,7E,9R,10R,11E,13E,17S,18S)-20-[(R)-[(2R,3R,4S,5R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4R,5S,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B1251879.png)
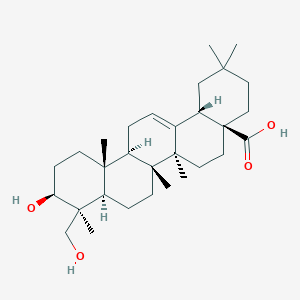
![[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate](/img/structure/B1251883.png)
![[3-[8-[(2E,4Z)-deca-2,4-dienoyl]oxyocta-5,6-dienoyloxy]-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1251885.png)
![3-N-[3-hydroxy-4-[(3-methoxyphenyl)methylamino]-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-(1-phenylethyl)benzene-1,3-dicarboxamide](/img/structure/B1251888.png)
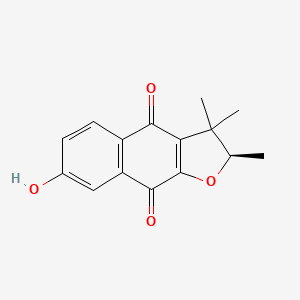
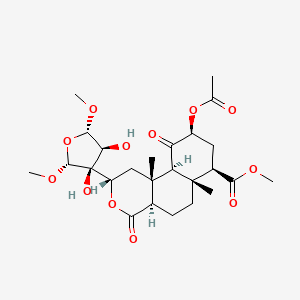
![(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan](/img/structure/B1251894.png)
